2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
1,2,3-Triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring can enhance the compound’s ability to interact with various microbial enzymes and receptors, leading to potential use as an antimicrobial agent. For instance, certain triazole hybrids have shown moderate to excellent activity against strains like S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae . The azepan-1-yl group in the compound could potentially increase its lipophilicity, aiding in its ability to penetrate microbial cell membranes and exert its antimicrobial effects.
Antifungal Applications
The antifungal activity of 1,2,3-triazole derivatives is another key area of application. These compounds have been tested against fungal strains such as Candida albicans and Rhizopus oryzae, showing promising results . The structural features of the compound, including the imidazo[2,1-c][1,2,4]triazine moiety, may contribute to its ability to inhibit fungal growth by disrupting cell wall synthesis or interfering with essential enzymes within the fungal cells.
Mechanism of Action
Target of Action
Similar compounds, such as tris[1,2,4]triazolo[1,3,5]triazine derivatives, have been utilized as electron acceptors in the construction of thermally activated delayed fluorescence (tadf) emitters .
Mode of Action
The compound’s mode of action is likely related to its role as an electron acceptor. In the context of TADF emitters, the compound may facilitate the up-conversion of a triplet exciton into a singlet state via a reverse intersystem crossing (RISC) process . This process is regulated by the singlet–triplet splitting energy (ΔEST), which is near-zero for efficient RISC .
Biochemical Pathways
The compound’s role as an electron acceptor suggests it may influence pathways related to electron transfer and light emission .
Result of Action
The result of the compound’s action is likely the emission of light, given its potential role in TADF . The compound may contribute to the generation of both singlet and triplet excitons, leading to efficient light emission .
properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-16(21-10-6-1-2-7-11-21)14-24-18(27)17(26)23-13-12-22(19(23)20-24)15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBKZRSVZAMCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione |
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